2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine
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Overview
Description
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Phenyl Group: The phenyl group can be introduced via cross-coupling reactions such as Suzuki or Heck reactions, where a phenyl halide reacts with a pyridine derivative in the presence of a palladium catalyst.
Formation of the Enamine Linkage: The enamine linkage is formed through condensation reactions between the piperidine derivative and a suitable aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enamine linkage to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts alkylation conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Pyridines: These compounds share a similar pyridine core but differ in the nature and position of substituents.
Piperidine Derivatives: Compounds containing the piperidine ring, which is a common motif in many pharmaceuticals.
Phenylpyridines: Compounds with a phenyl group attached to the pyridine ring, similar to the target compound.
Uniqueness
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine is unique due to its specific combination of a phenyl group, piperidine moiety, and enamine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H22N2 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine |
InChI |
InChI=1S/C19H22N2/c1-3-9-17(10-4-1)18(19-11-5-6-13-20-19)12-16-21-14-7-2-8-15-21/h1,3-6,9-13H,2,7-8,14-16H2/b18-12- |
InChI Key |
LRVFUICSZLJCLM-PDGQHHTCSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C(/C2=CC=CC=C2)\C3=CC=CC=N3 |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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